molecular formula C8H12ClN3O2S B14049631 2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl

2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl

Cat. No.: B14049631
M. Wt: 249.72 g/mol
InChI Key: WSYDENUMWOKFQD-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound with the molecular formula C8H12ClN3O2S. It is known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core with a methanesulfonyl group attached.

Preparation Methods

The synthesis of 2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with molecular targets such as mTOR kinase and PI3 kinase. By inhibiting these enzymes, the compound can modulate various cellular pathways involved in cell growth, proliferation, and survival . The exact molecular interactions and pathways are still under investigation.

Comparison with Similar Compounds

2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H12ClN3O2S

Molecular Weight

249.72 g/mol

IUPAC Name

2-methylsulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C8H11N3O2S.ClH/c1-14(12,13)8-10-4-6-2-3-9-5-7(6)11-8;/h4,9H,2-3,5H2,1H3;1H

InChI Key

WSYDENUMWOKFQD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2CCNCC2=N1.Cl

Origin of Product

United States

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